molecular formula C11H13FN2O2 B12082071 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide

Katalognummer: B12082071
Molekulargewicht: 224.23 g/mol
InChI-Schlüssel: HXEVZNAKIDRPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is considered green, rapid, and highly efficient . The reaction typically involves the following steps:

    Condensation Reaction: Benzoic acids and amines are condensed in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth.

    Ultrasonic Irradiation: The reaction mixture is subjected to ultrasonic irradiation, which enhances the reaction rate and yield.

Industrial Production Methods

In industrial settings, continuous flow microreactor systems are often employed for the synthesis of benzamide derivatives. These systems allow for precise control of reaction conditions and efficient production of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-3-fluoro-N-(oxolan-3-yl)benzamide stands out due to its specific chemical structure, which imparts unique properties and potential applications. Its combination of an amino group, a fluoro substituent, and an oxolan ring makes it a versatile compound for various scientific and industrial applications.

Eigenschaften

Molekularformel

C11H13FN2O2

Molekulargewicht

224.23 g/mol

IUPAC-Name

4-amino-3-fluoro-N-(oxolan-3-yl)benzamide

InChI

InChI=1S/C11H13FN2O2/c12-9-5-7(1-2-10(9)13)11(15)14-8-3-4-16-6-8/h1-2,5,8H,3-4,6,13H2,(H,14,15)

InChI-Schlüssel

HXEVZNAKIDRPTR-UHFFFAOYSA-N

Kanonische SMILES

C1COCC1NC(=O)C2=CC(=C(C=C2)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.